molecular formula C21H24O3 B1387413 3-[(2-Cyclohexylphenoxy)methyl]-4-methoxybenzaldehyde CAS No. 933829-46-0

3-[(2-Cyclohexylphenoxy)methyl]-4-methoxybenzaldehyde

Cat. No. B1387413
CAS RN: 933829-46-0
M. Wt: 324.4 g/mol
InChI Key: YODNZLJZURCHGT-UHFFFAOYSA-N
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Description

3-[(2-Cyclohexylphenoxy)methyl]-4-methoxybenzaldehyde, abbreviated as 3-CPMA, is a synthetic aldehyde that has been used in various scientific research applications. It is a versatile compound with a wide range of applications in organic synthesis, pharmaceuticals, and materials science. Its chemical structure consists of a phenyl ring with two substituents, a cyclohexyl group and a methoxy group. 3-CPMA has been used as a reagent in organic synthesis, as a starting material for the synthesis of pharmaceuticals, and as a catalyst in the polymerization of polymers.

Scientific Research Applications

Organic Synthesis

This compound can serve as a precursor in organic synthesis, particularly in the formation of complex molecules through the benzylic position. The benzylic position is known for its reactivity due to the possibility of resonance stabilization, making it a strategic point for various chemical reactions .

properties

IUPAC Name

3-[(2-cyclohexylphenoxy)methyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O3/c1-23-20-12-11-16(14-22)13-18(20)15-24-21-10-6-5-9-19(21)17-7-3-2-4-8-17/h5-6,9-14,17H,2-4,7-8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODNZLJZURCHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC=CC=C2C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Cyclohexylphenoxy)methyl]-4-methoxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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